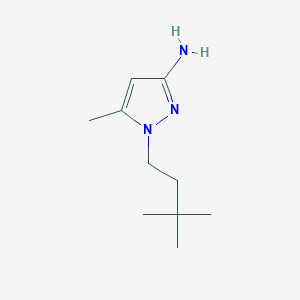![molecular formula C11H19IO2 B13077638 4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
4-[(2-Iodocyclohexyl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Iodocyclohexyl)oxy]oxane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxane ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-[(2-Iodocyclohexyl)oxy]oxane typically involves the reaction of 2-iodocyclohexanol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2-Iodocyclohexyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodocyclohexyl group to a cyclohexyl group.
Substitution: The iodine atom in the iodocyclohexyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-Iodocyclohexyl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Iodocyclohexyl)oxy]oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The oxane ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Iodocyclohexyl)oxy]oxane include:
4-[(2-Iodocyclohexyl)oxymethyl]oxane: This compound has a similar structure but with a methylene group between the oxane ring and the iodocyclohexyl group.
4-[(2-Iodocyclooctyl)oxy]oxane: This compound features an iodocyclooctyl group instead of an iodocyclohexyl group.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
4-(2-iodocyclohexyl)oxyoxane |
InChI |
InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2 |
InChI Key |
IPGJCBCJRDXFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCOCC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)

![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)

